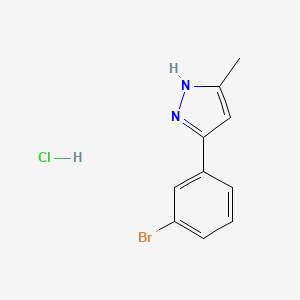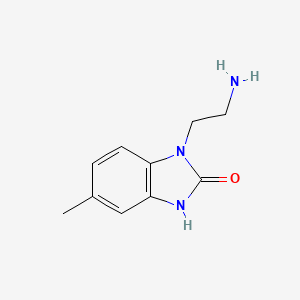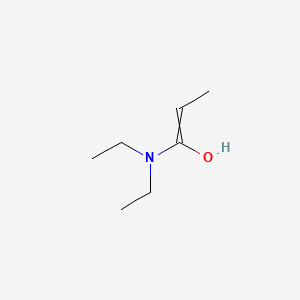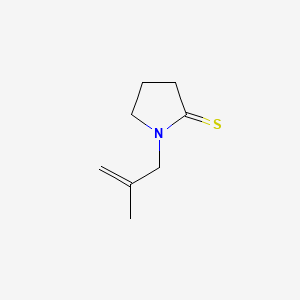
3-Ethoxypent-4-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxypent-4-en-2-one is an organic compound with the molecular formula C7H12O2 It is a member of the enone family, characterized by the presence of both an alkene and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethoxypent-4-en-2-one can be synthesized through several methods. One common approach involves the reaction of ethyl vinyl ether with acetylacetone under acidic conditions. The reaction typically proceeds via an acid-catalyzed addition-elimination mechanism, resulting in the formation of the desired enone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxypent-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The enone can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted enones or ethers.
Scientific Research Applications
3-Ethoxypent-4-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3-ethoxypent-4-en-2-one involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Methoxypent-3-en-2-one: Similar in structure but with a methoxy group instead of an ethoxy group.
3-Penten-2-one: Lacks the ethoxy group, making it less versatile in certain reactions.
4-Ethoxy-3-penten-2-one: Another structural isomer with different reactivity.
Uniqueness: 3-Ethoxypent-4-en-2-one is unique due to its combination of an ethoxy group and an enone structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-ethoxypent-4-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-4-7(6(3)8)9-5-2/h4,7H,1,5H2,2-3H3 |
InChI Key |
XYEXCBLMLGKCKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C=C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(R)-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13837122.png)
